- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280

Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

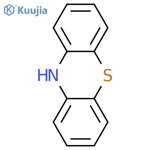

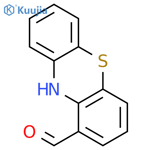

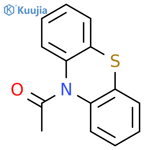

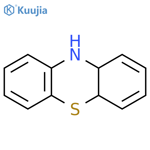

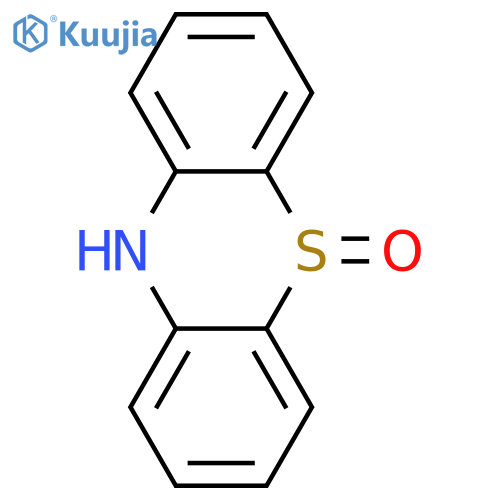

10H-Phenothiazine 5-Oxide structure

Nombre del producto:10H-Phenothiazine 5-Oxide

Número CAS:1207-71-2

MF:C12H9NOS

Megavatios:215.270961523056

MDL:MFCD00053824

CID:144556

PubChem ID:71014

10H-Phenothiazine 5-Oxide Propiedades químicas y físicas

Nombre e identificación

-

- 10H-Phenothiazine,5-oxide

- PHENOTHIAZINE-5-OXIDE

- 10H-phenothiazino-5-oxide

- oxyde-5 de phenothiazine

- Phenothiazine S-oxide

- phenothiazine sulfoxyde

- phenothiazine sulphoxide

- Phenothiazine,5-oxide

- sulfoxyde de phenothiazine

- USAF DO-16

- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)

- 10H-5λ4-Phenothiazin-5-one

- 5-Oxophenothiazine

- NSC 3554

- 10H-Phenothiazine 5-oxide

- E?-phenothiazin-5-one

- BRN 0152295

- NCGC00247391-01

- DTXSID0074471

- 10H-phenothiazine5-oxide

- 10H-Phenothiazine, 5-oxide

- SR-01000852665-2

- SCHEMBL342511

- HMS2201K15

- MLS001242794

- DSAFSORWJPSMQS-UHFFFAOYSA-N

- Phenothiazine, 5-oxide

- 10H-5lambda4-phenothiazin-5-one

- CHEMBL1396515

- Phenothiazine 5-oxide

- SMR000841349

- Q27216086

- AT27299

- SR-01000852665

- STK802590

- CHEBI:125466

- BAA20771

- BS-50659

- cid_71014

- AI3-17437

- 8SVJ4R3Y3D

- HMS3341B02

- NSC3554

- 10H-5

- BDBM65852

- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide

- MFCD00053824

- 1207-71-2

- AKOS000281841

- NSC-3554

- Z1509140237

- 4-27-00-01215 (Beilstein Handbook Reference)

- EN300-309225

- 10H-Phenothiazine 5-Oxide

-

- MDL: MFCD00053824

- Renchi: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H

- Clave inchi: DSAFSORWJPSMQS-UHFFFAOYSA-N

- Sonrisas: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2

Atributos calculados

- Calidad precisa: 215.04000

- Masa isotópica única: 215.04

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 0

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 61.1A^2

- Xlogp3: 2.3

Propiedades experimentales

- Denso: 1.44

- Punto de ebullición: 433.3°C at 760 mmHg

- Punto de inflamación: 215.9°C

- índice de refracción: 1.769

- PSA: 48.31000

- Logp: 3.91400

10H-Phenothiazine 5-Oxide Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Store at recommended temperature

10H-Phenothiazine 5-Oxide Datos Aduaneros

- Código HS:2934300000

- Datos Aduaneros:

China Customs Code:

2934300000Overview:

2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

10H-Phenothiazine 5-Oxide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-309225-0.1g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 0.1g |

$62.0 | 2025-03-21 | |

| Enamine | EN300-309225-1.0g |

10H-5lambda4-phenothiazin-5-one |

1207-71-2 | 95.0% | 1.0g |

$241.0 | 2025-03-21 | |

| abcr | AB375165-1 g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 1 g |

€219.00 | 2023-07-19 | ||

| Ambeed | A871333-250mg |

10H-Phenothiazine 5-oxide |

1207-71-2 | 95% | 250mg |

$45.0 | 2025-02-21 | |

| TRC | P318098-50mg |

10H-Phenothiazine 5-Oxide |

1207-71-2 | 50mg |

$ 91.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1256754-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$425 | 2024-06-07 | |

| abcr | AB375165-5g |

10H-Phenothiazine 5-oxide; . |

1207-71-2 | 5g |

€654.00 | 2025-02-20 | ||

| Aaron | AR007QBZ-10g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 98% | 10g |

$698.00 | 2025-02-26 | |

| 1PlusChem | 1P007Q3N-5g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 5g |

$326.00 | 2025-02-22 | |

| 1PlusChem | 1P007Q3N-1g |

10H-Phenothiazine,5-oxide |

1207-71-2 | 95% | 1g |

$94.00 | 2025-02-22 |

10H-Phenothiazine 5-Oxide Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt

Referencia

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Referencia

- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C

Referencia

- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt

Referencia

- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water

Referencia

- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2, Canadian Journal of Chemistry, 2002, 80(6), 622-625

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux

Referencia

- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C

Referencia

- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt

Referencia

- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Hydrochloric acid

Referencia

- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water

Referencia

- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7

10H-Phenothiazine 5-Oxide Raw materials

- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide

- Benzo[b]cyclohepta[e][1,4]thiazine

- 10-Acetylphenothiazine

- Promazine

- Phenothiazine

- 10H-Phenothiazine,4a,10a-dihydro-

- 10-ethenylphenothiazine 5-oxide

- 10-Methylphenothiazine

10H-Phenothiazine 5-Oxide Preparation Products

- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)

- Methylphenothiazine Sulfoxide (2234-09-5)

- 3H-Phenothiazin-3-one (581-30-6)

- Phenothiazine S,S-Dioxide (1209-66-1)

- Phenothiazine (92-84-2)

- Promazine Sulfoxide (146-21-4)

- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)

- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)

- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)

- 10H-Phenothiazine 5-Oxide (1207-71-2)

10H-Phenothiazine 5-Oxide Literatura relevante

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

1207-71-2 (10H-Phenothiazine 5-Oxide) Productos relacionados

- 2034565-94-9(1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea)

- 1697627-94-3(4-Pyrimidinecarboxylic acid, 2-(1-methylcyclopropyl)-, ethyl ester)

- 2172514-00-8(2-1-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile)

- 1805337-72-7(3-Amino-2-bromo-6-cyano-5-(difluoromethyl)pyridine)

- 2172277-60-8(tert-butyl 4-(5-methylthiophen-2-yl)pyrrolidine-3-carboxylate)

- 876671-25-9(2-{1,7-dimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}acetamide)

- 852102-21-7(2-isocyanato-5-nitropyridine)

- 1289069-65-3(2-tert-Butoxy-4-fluorobenzaldehyde)

- 1485532-34-0(2-AMINO-6,6,6-TRIFLUORO-5-(METHYLAMINO)HEXANOIC ACID)

- 1807251-10-0(Ethyl 2-chloromethyl-6-cyano-4-hydroxybenzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

Pureza:99%

Cantidad:5g

Precio ($):366.0